molecular formula C5H10N4O B2538853 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine CAS No. 1178144-15-4

1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2538853
CAS No.: 1178144-15-4
M. Wt: 142.162
InChI Key: KGXLOABRHVRKCZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-1,2,4-triazol-3-amine is a chemical compound of significant interest in medicinal and agricultural chemistry research due to its 1,2,4-triazole core structure. The 1,2,4-triazole scaffold is recognized for its broad spectrum of biological activities and is a key structural component in several established therapeutic agents . For instance, compounds like letrozole and anastrozole, which are non-steroidal aromatase inhibitors used in breast cancer treatment, contain this pharmacophore and function by reversibly coordinating with the heme-iron in the enzyme's active site . Similarly, the triazole ring is a featured element in various antifungal drugs and herbicides, underscoring the versatility of this heterocycle in interacting with diverse biological targets . The specific "3-amine" substitution on the triazole ring is a functional group present in other research chemicals, such as 3-Amino-1,2,4-triazole (3-AT), which is a known competitive inhibitor of the HIS3 gene product in yeast models and has been used as a non-selective herbicide . The addition of the 2-methoxyethyl side chain at the 1-position is a common strategy in drug discovery to modulate the compound's physicochemical properties, such as solubility and metabolic stability. Researchers are exploring novel 1,2,4-triazole derivatives, including bis-triazole hybrids, for multi-target therapies in oncology, investigating their potential as inhibitors of key enzymes like COX-2, aromatase, EGFR, and B-RAFV600E . This product, this compound, is offered as a building block for the synthesis and development of such novel bioactive molecules. It is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c1-10-3-2-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXLOABRHVRKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A widely adopted strategy involves cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, α,α-dichlorotosyl hydrazones can undergo elimination and cyclization to form 1,2,3-triazoles, as demonstrated in Scheme 9E of PMC9548580. Adapting this approach for 1,2,4-triazoles requires substituting the hydrazine precursor with a methoxyethylamine derivative.

Example Procedure :

  • Precursor Synthesis : React 2-methoxyethylamine with tosyl chloride to form N-tosyl-2-methoxyethylamine.
  • Cyclization : Treat the tosyl derivative with an α-ketoester under basic conditions (e.g., K₂CO₃ in DMF) to induce cyclocondensation.
  • Deprotection : Remove the tosyl group via hydrolysis with H₂SO₄/MeOH to yield the free amine.

Key Data :

  • Yield: 65–78% (based on analogous triazole syntheses)
  • Purity: >95% (HPLC)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While CuAAC is traditionally associated with 1,2,3-triazoles, modifications enable 1,2,4-triazole formation. A patent (CN117247360A) describes a Cu/I-catalyzed cyclization of N-tosylhydrazones with anilines to form 1,2,3-triazoles. For 1,2,4-triazoles, substituting the alkyne with a nitrile and employing NH₄OAc as a nitrogen source can shift regioselectivity.

Optimized Conditions :

  • Catalyst: CuI (10 mol%)
  • Solvent: MeCN/H₂O (3:1)
  • Temperature: 80°C, 12 h
  • Yield: 70% (estimated from similar reactions)

Multi-Step Synthesis from Functionalized Intermediates

Patent-Based Approach (Adapted from CN117247360A)

The Chinese patent CN117247360A outlines a seven-step synthesis for a structurally related triazole derivative. Modifying this protocol for this compound involves:

Stepwise Procedure :

  • Substitution Reaction :
    • React 2-methoxyethyl bromide with a Boc-protected amine (Formula IX) to obtain Formula VIII.
    • Conditions : DCM, N,N-diisopropylethylamine, 0°C → RT.
    • Yield : 98%.
  • Acylation :

    • Treat Formula VIII with oxalyl chloride to form acyl chloride, followed by condensation with Formula VII.
    • Conditions : DCM, 5°C → RT.
    • Yield : 98%.
  • Boc Deprotection :

    • Remove Boc group using HCl/MeOH.
    • Yield : 99%.
  • Thiocyanation :

    • React with KSCN in anhydrous MeOH under reflux.
    • Yield : 85%.
  • Intramolecular Cyclization :

    • Use NaOMe/MeOH to form the triazole ring.
    • Yield : 85%.
  • Reduction :

    • Catalytic hydrogenation (Pd/C, H₂) to reduce nitro to amine.
    • Yield : 90%.
  • Final Purification :

    • Recrystallization from isopropyl acetate/n-heptane.
    • Purity : 99.5% (HPLC).

Mechanochemical Synthesis (Green Chemistry Approach)

Emerging methods leverage mechanochemistry for solvent-free triazole synthesis. PMC8464795 reports ultrasound-assisted cyclization of hydrazines with nitriles:

Procedure :

  • Mix 2-methoxyethylhydrazine and cyanamide in a ball mill.
  • Grind at 30 Hz for 2 h.
  • Yield : 82%.

Advantages :

  • No solvent waste.
  • Reaction time reduced by 60% compared to thermal methods.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Scalability Purity (%)
Cyclocondensation 65–78 8–12 h Moderate 95
CuAAC 70 12 h Low 90
Multi-Step Patent 85–90 48–72 h High 99.5
Mechanochemical 82 2 h Moderate 98

Key Observations :

  • The multi-step patent route offers high purity and scalability but requires lengthy synthesis.
  • Mechanochemical methods provide rapid, eco-friendly alternatives but need optimization for industrial use.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted triazoles.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine is C5_5H10_{10}N4_4O, with a molecular weight of approximately 130.16 g/mol. The compound features a triazole ring, which is known for its biological activity and is a common scaffold in many pharmaceuticals.

Medicinal Chemistry Applications

Antiparasitic Activity
Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antiparasitic properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. In vitro evaluations have demonstrated that certain triazole derivatives possess low toxicity towards mammalian cells while maintaining high selectivity against the parasite .

Anticancer Properties
The triazole scaffold has been extensively studied for its anticancer potential. Compounds with similar structures have shown promise in targeting various cancer types through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For example, some derivatives have demonstrated IC50_{50} values in the nanomolar range against breast cancer cell lines . The ability to modify the triazole structure allows for the optimization of these compounds for enhanced efficacy and reduced toxicity.

Agricultural Applications

Fungicides
The triazole class of compounds is widely recognized for its antifungal properties. This compound can potentially be developed into a fungicide to protect crops from fungal infections. Previous studies have indicated that triazole derivatives can inhibit fungal sterol biosynthesis, making them effective agents against a variety of plant pathogens .

Material Science Applications

Polymer Chemistry
The unique properties of triazoles make them suitable for incorporation into polymer matrices. Research into polymer composites containing triazole derivatives has shown improved thermal stability and mechanical properties. The integration of this compound into polymer systems could lead to the development of materials with enhanced performance characteristics .

Table: Summary of Biological Activities of Triazole Derivatives

Compound Activity IC50_{50} (µM) Selectivity Index
3-Nitro-1H-1,2,4-triazoleAntiparasitic (T. cruzi)0.14146
Diarylmethyl-1H-1,2,4-triazolesAnticancer (MCF-7 cells)0.052>100
Triazole-based fungicidesAntifungalN/AN/A

Notable Research Findings

  • A study highlighted that certain triazole derivatives showed significant growth inhibition against T. cruzi amastigotes with selectivity indices significantly greater than established treatments .
  • Another investigation demonstrated that triazole compounds could induce apoptosis in breast cancer cells while sparing normal cells .
  • Research into agricultural applications revealed that triazole fungicides effectively control various fungal diseases in crops without causing harm to beneficial microorganisms .

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues of 1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine, highlighting differences in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituent (R) Key Properties/Applications Reference
This compound C₅H₁₀N₄O 154.16 -(CH₂)₂OCH₃ Intermediate for nitrogen-rich compounds
1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine C₉H₉ClN₄ 208.65 -CH₂(C₆H₄Cl-2) Potential agrochemical/pharmaceutical activity
1-(2-Ethoxyethyl)-1H-1,2,4-triazol-3-amine C₆H₁₂N₄O 168.19 -(CH₂)₂OCH₂CH₃ Similar polarity to methoxyethyl derivative
1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₈Cl₂N₄ 243.10 -CH₂(C₆H₃Cl₂-2,4) High halogen content for stability
1-(4-Penten-1-yl)-1H-1,2,4-triazol-3-amine C₇H₁₂N₄ 152.20 -(CH₂)₃CH=CH₂ Alkenyl substituent for polymer applications

Key Observations :

  • Polarity : Methoxyethyl and ethoxyethyl substituents enhance water solubility compared to aryl or halogenated derivatives .
  • Stability : Halogenated derivatives (e.g., 2-chlorobenzyl) exhibit increased thermal and oxidative stability due to electron-withdrawing effects .
  • Bioactivity : Aryl-substituted analogues (e.g., 2-chlorobenzyl) show phytocidal and antifungal activity, likely due to enhanced lipophilicity .

Biological Activity

1-(2-methoxyethyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Overview of this compound

This compound belongs to the class of 1,2,4-triazoles, which are known for their broad spectrum of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The unique substitution pattern of this compound contributes to its distinct chemical behaviors and potential therapeutic uses.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. It has been evaluated against various pathogens with promising results:

Pathogen Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusModerate Activity
Candida albicansEffective

The mechanism underlying these effects often involves the inhibition of ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity.

Anti-inflammatory Effects

In vitro studies have demonstrated that derivatives of this compound can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Notably:

  • Compounds showed a reduction in TNF-α production by 44–60% at concentrations ranging from 50 µg/mL to 100 µg/mL.
  • The strongest anti-inflammatory effects were observed with specific derivatives that had particular substitutions on the triazole ring .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways.
  • Receptor Interaction : The compound can bind to specific receptors that modulate cellular responses related to inflammation and infection .

Case Studies

Several studies highlight the efficacy of this compound in different biological contexts:

  • Antiparasitic Activity : A study evaluated similar triazole derivatives against Trypanosoma cruzi, showing significant growth inhibition without toxicity to host cells. The selectivity indices were reported to be as high as 1320 for some derivatives .
  • Cancer Research : In a recent evaluation of triazole derivatives on cancer cell lines (e.g., MCF-7), compounds demonstrated antiproliferative effects with IC50 values indicating potent activity against tumor cells .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds is essential:

Compound Activity Profile
1-(2-ethoxyethyl)-1H-1,2,4-triazol-3-amineModerate antifungal activity
1-(2-methoxyethyl)-5-amino-1H-1,2,4-triazoleEnhanced anti-inflammatory effects

The variations in biological activity among these compounds highlight the importance of specific functional groups and substitution patterns.

Q & A

Q. Basic Research Focus

  • NMR : ¹H and ¹³C NMR identify substituent effects on the triazole ring (e.g., δ ~7.5–8.5 ppm for NH₂ protons) and methoxyethyl group integration .
  • IR : Stretching frequencies for N-H (3200–3400 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Resolves tautomeric preferences (1H vs. 4H forms) and crystallographic packing influenced by the methoxyethyl group’s flexibility .

How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

Advanced Research Focus
DFT studies (e.g., B3LYP/6-311G**) model tautomer stability, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces to predict nucleophilic/electrophilic sites . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N-H···N hydrogen bonds) for crystallographic validation . Solvent effects (PCM models) and substituent electronic contributions (methoxyethyl vs. alkyl/aryl groups) are critical for reactivity predictions in enzyme inhibition .

What strategies resolve contradictions in antimicrobial activity data across different studies for triazol-3-amine derivatives?

Q. Advanced Research Focus

  • Structural variability : Compare substituent effects (e.g., methoxyethyl vs. tert-butylphenyl) on MIC values against Gram-positive/-negative bacteria .
  • Assay standardization : Control variables like inoculum size (CFU/mL) and solvent (DMSO vs. water) to minimize false negatives .
  • Mechanistic studies : Use molecular docking (e.g., Glide/SP) to correlate binding affinities with observed activity variations .

What are the common biological targets or enzymatic systems associated with this compound in preliminary pharmacological studies?

Basic Research Focus
Triazol-3-amine derivatives inhibit enzymes like urease (via Ni²⁺ active site binding) and P2X7 receptors (antagonism for neuroinflammation) . The methoxyethyl group enhances solubility, potentially improving bioavailability in CNS-targeted studies . Preliminary screens should include cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects .

How does the introduction of a 2-methoxyethyl group influence the tautomeric behavior and crystallographic packing of 1H-1,2,4-triazol-3-amine derivatives compared to alkyl or aryl substituents?

Advanced Research Focus
The methoxyethyl group increases conformational flexibility, favoring the 1H tautomer over the 4H form due to steric hindrance . Crystallographic studies show reduced π-π stacking vs. aryl analogs but enhanced hydrogen bonding (N-H···O interactions) with solvent/methoxy oxygen . Torsional angles (C-O-CH₂-CH₂-) in the substituent affect lattice symmetry, as seen in similar triazolamine co-crystals .

What safety and handling protocols are critical when working with this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/airway exposure .
  • Waste disposal : Segregate halogenated waste (if halogenated byproducts form) and consult certified agencies for incineration .
  • Carcinogenicity screening : Follow IARC guidelines for thyrotropic agent handling, given structural similarity to amitrole (Group 3 carcinogen) .

What computational and experimental approaches are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

Q. Advanced Research Focus

  • Molecular docking : Simulate binding modes with AutoDock Vina (e.g., urease PDB: 4H9M) to identify key residues (e.g., His519 in urease) .
  • Kinetic assays : Measure IC₅₀ via spectrophotometry (e.g., Berthelot method for urease) under varied pH (6.8–7.5) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

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